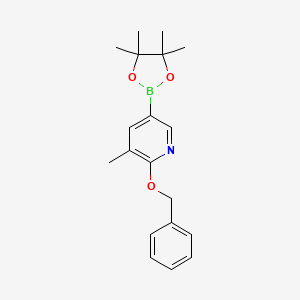
2-(Benzyloxy)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
概要
説明
2-(Benzyloxy)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a pyridine ring substituted with a benzyloxy group, a methyl group, and a dioxaborolane moiety. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
準備方法
The synthesis of 2-(Benzyloxy)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridine derivative, which is then subjected to a series of reactions to introduce the benzyloxy, methyl, and dioxaborolane groups.
Reaction Conditions:
化学反応の分析
2-(Benzyloxy)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted alkene products.
Oxidation and Reduction: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative, while the dioxaborolane moiety can undergo hydrolysis to form the corresponding boronic acid.
Substitution Reactions: The pyridine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
科学的研究の応用
2-(Benzyloxy)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(Benzyloxy)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to participate in various chemical reactions:
Molecular Targets: The dioxaborolane moiety can interact with nucleophiles, such as hydroxyl groups, forming reversible covalent bonds.
Pathways Involved: In biological systems, the compound can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access and enzyme activity.
類似化合物との比較
2-(Benzyloxy)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can be compared with other boronic esters and pyridine derivatives:
生物活性
2-(Benzyloxy)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound notable for its unique structural features, including a benzyloxy group and a dioxaborolane moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in organic synthesis.
- Molecular Formula : C₁₉H₂₄BNO₃
- Molar Mass : 325.21 g/mol
- CAS Number : 1375302-97-8
The structure of this compound integrates both aromatic and heterocyclic components, which contribute to its chemical reactivity and potential biological interactions.
Biological Activity Overview
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound's structure suggests potential interactions with various enzymes. The presence of the dioxaborolane moiety may facilitate binding to active sites of enzymes involved in metabolic pathways.
- Receptor Modulation : The benzyloxy group may influence the electronic properties of the molecule, enhancing its ability to interact with biological receptors. This interaction could lead to modulation of receptor activity which is crucial in therapeutic contexts.
- Anticancer Potential : Preliminary studies indicate that compounds with similar structural features have shown promise as anticancer agents by inhibiting specific kinases such as cyclin-dependent kinases (CDK) .
Case Study 1: Anticancer Activity
Research has indicated that derivatives of compounds containing the dioxaborolane structure exhibit significant anticancer properties. For instance, modifications leading to PROTACs (proteolysis-targeting chimeras) have demonstrated efficacy in degrading specific proteins associated with cancer progression .
Case Study 2: Enzyme Inhibition
A study focusing on enzyme inhibition highlighted that compounds similar to this compound showed selective inhibition against certain kinases involved in cell cycle regulation. This suggests potential applications in cancer therapeutics .
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and biological activities of related compounds:
| Compound Name | CAS Number | Similarity Index | Biological Activity |
|---|---|---|---|
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | 685103-98-4 | 0.76 | Anticancer activity via kinase inhibition |
| 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine | 1009033-87-7 | 0.75 | Potential receptor modulation |
| 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine | 1416437-27-8 | 0.60 | Anticancer properties |
This comparative analysis underscores the unique combination of functional groups present in this compound that enhances its reactivity and potential biological activity.
特性
IUPAC Name |
3-methyl-2-phenylmethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BNO3/c1-14-11-16(20-23-18(2,3)19(4,5)24-20)12-21-17(14)22-13-15-9-7-6-8-10-15/h6-12H,13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTRYBYUNXPJAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















